1-Chloro-1,2-difluoroethane (CAS 338-64-7): Comprehensive Physico-Chemical Profiling, Synthetic Utility, and Metabolic Toxicity in Drug Development
1-Chloro-1,2-difluoroethane (CAS 338-64-7): Comprehensive Physico-Chemical Profiling, Synthetic Utility, and Metabolic Toxicity in Drug Development
Executive Summary
In the landscape of fluorinated organic chemistry, 1-Chloro-1,2-difluoroethane (CAS 338-64-7) —also known industrially as HCFC-142a—occupies a unique and highly critical position. While it serves as an indispensable synthetic precursor for advanced hydrofluoroolefins (HFOs) used in materials science and pharmaceutical scaffolding, it also harbors a severe toxicological liability. This whitepaper provides an in-depth technical analysis of its physico-chemical properties, details self-validating synthetic protocols for its application, and dissects the cytochrome P450-mediated metabolic pathways that render it highly toxic. For drug development professionals, understanding the dichotomy of this molecule is essential for designing safe fluorinated therapeutics and avoiding lethal metabolic liabilities.
Physico-Chemical Properties
Understanding the baseline physical and chemical parameters of 1-chloro-1,2-difluoroethane is critical for predicting its behavior in both synthetic reactors and biological systems. The compound is a volatile, lipophilic halogenated alkane.
| Property | Value | Reference |
| Chemical Name | 1-Chloro-1,2-difluoroethane | [1] |
| CAS Registry Number | 338-64-7 | [1] |
| Molecular Formula | C2H3ClF2 | [2] |
| Molecular Weight | 100.50 g/mol | [1] |
| Boiling Point | 35.1 °C (at 760 mmHg) | [3] |
| Density | 1.193 g/cm³ | [1] |
| Refractive Index | 1.3416 | [1] |
| XLogP3 (Lipophilicity) | 1.49 – 1.70 | [1] |
| Hazard Classification | Xi (Irritant), Highly Toxic via Inhalation | [1],[4] |
Synthetic Methodologies & Applications
As a Senior Application Scientist, I approach synthesis not merely as a sequence of steps, but as a system of controlled thermodynamic and kinetic variables. 1-Chloro-1,2-difluoroethane is primarily utilized as a precursor to synthesize 1,2-difluoroethylene (HFO-1132) , a highly valuable fluorinated building block used in cross-coupling chemistry and the generation of novel pharmaceutical scaffolds[5],[6].
Protocol 1: Synthesis of 1-Chloro-1,2-difluoroethane via Radical Chlorination
Causality & Mechanism: The objective is to functionalize the saturated ethane backbone of 1,2-difluoroethane to create a viable leaving group (chloride) for subsequent elimination. Because the starting material is fully saturated and the electron-withdrawing fluorine atoms deactivate the C-H bonds, electrophilic addition is impossible. We must employ UV-initiated radical chlorination to homolytically cleave the Cl-Cl bond and drive the substitution[7].
Step-by-Step Methodology:
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System Purging: Flush a quartz-lined continuous-flow photoreactor with anhydrous N2 for 30 minutes. Rationale: Oxygen acts as a radical scavenger and will prematurely terminate the propagation chain.
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Reactant Introduction: Feed gaseous 1,2-difluoroethane into the reactor at a controlled flow rate.
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Photochemical Initiation: Introduce gaseous chlorine (Cl2) into the feed stream while irradiating the chamber with a medium-pressure UV mercury lamp (λ ≈ 365 nm).
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Thermal Regulation: Maintain the reactor jacket temperature strictly between 40–50 °C. Rationale: The radical propagation step is highly exothermic; failure to cool the system will result in over-chlorination, yielding unwanted 1,1-dichloro-1,2-difluoroethane.
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Self-Validation & QC: Route the reactor effluent through an inline Gas Chromatography-Mass Spectrometry (GC-MS) system. The emergence of the target mass ion ( m/z 100) confirms the successful synthesis of 1-chloro-1,2-difluoroethane.
Protocol 2: Dehydrochlorination to 1,2-Difluoroethylene (HFO-1132)
Causality & Mechanism: To generate the HFO-1132 monomer, we must induce an elimination reaction. Base-mediated or metal-catalyzed dehydrochlorination is thermodynamically favored over dehydrofluorination because the bond dissociation energy of C-Cl (~330 kJ/mol) is significantly lower than that of C-F (~485 kJ/mol). This ensures the selective elimination of HCl rather than HF[5].
Step-by-Step Methodology:
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Catalyst Bed Preparation: Load a tubular flow reactor with a transition metal catalyst (e.g., Pd-doped activated carbon or a Zn/Ni alloy mesh)[5].
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Thermal Activation: Heat the reactor bed to 200–250 °C under a continuous argon purge to activate the catalyst surface.
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Vaporization & Reaction: Vaporize the synthesized 1-chloro-1,2-difluoroethane and pass it over the heated catalyst bed at a tightly controlled space velocity to prevent thermal degradation.
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Product Isolation: Route the effluent through a basic scrubber (to neutralize expelled HCl) and into a cryogenic trap (-78 °C) to condense the HFO-1132 isomers.
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Self-Validation & QC: Separate the resulting (E) and (Z) isomers via fractional distillation. Validate the structural integrity and isomeric purity using 19 F and 1 H NMR spectroscopy[5].
Synthetic route from 1,2-difluoroethane to HFO-1132 via 1-chloro-1,2-difluoroethane intermediate.
Metabolic Toxicity & Pharmacological Relevance
For drug development professionals, the incorporation of fluorine is a standard strategy to block metabolic liabilities (e.g., preventing CYP450 oxidation at specific sites). However, the specific structural motif of 1-chloro-1,2-difluoroethane serves as a critical structural alert in medicinal chemistry due to its profound toxicity.
The Fluoroacetate Poisoning Mechanism
Experimental data demonstrates that 1-chloro-1,2-difluoroethane is highly toxic, exhibiting a 4-hour approximate lethal concentration (LC50) of ≤100 ppm in rats[4].
Causality of Toxicity: The toxicity is not inherent to the intact molecule, but rather to its metabolic activation. When inhaled or absorbed, the compound undergoes oxidation at the C-H bond mediated by Cytochrome P450 enzymes (specifically CYP2E1 ).
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Oxidation: CYP2E1 hydroxylates the halogenated carbon.
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Dehalogenation: The resulting unstable halohydrin intermediate collapses, expelling the chloride and fluoride ions to form an acyl fluoride or aldehyde intermediate.
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Toxic Metabolite Generation: This intermediate is rapidly hydrolyzed to fluoroacetate [4].
Once fluoroacetate is formed, it enters the mitochondria. Citrate synthase mistakenly condenses fluoroacetate with oxaloacetate to form fluorocitrate . Fluorocitrate acts as a suicide inhibitor of the enzyme aconitase. This irreversible inhibition completely halts the Tricarboxylic Acid (TCA) cycle, leading to rapid cellular energy depletion, accumulation of citrate in the heart and serum, and ultimately, lethal cardiac and neurological failure[4].
Structural Lessons for Drug Design
To validate this mechanism, we can look at a structural analog: 1,1-difluoroethane (HFC-152a) . Unlike our target compound, 1,1-difluoroethane has a 4-hour LC50 of >400,000 ppm (virtually non-toxic)[4]. Why? Because 1,1-difluoroethane lacks a fluorine atom on the adjacent terminal carbon. When CYP2E1 oxidizes 1,1-difluoroethane, it cannot form fluoroacetate. Therefore, when designing fluorinated aliphatic chains in drug candidates, the 1-halo-2-fluoroethane motif must be strictly avoided to prevent the generation of fluoroacetate metabolites.
CYP450-mediated metabolic activation of 1-chloro-1,2-difluoroethane into toxic fluoroacetate.
References
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[2] Title: 1-Chloro-1,2-difluoroethane | C2H3ClF2 | CID 164579 - PubChem. Source: nih.gov. URL:
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[5] Title: 1,2-Difluoroethylene (HFO-1132): synthesis and chemistry - Beilstein Journals. Source: beilstein-journals.org. URL:
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[7] Title: Complete Structure of trans-1,2-Difluoroethylene from the Analysis of High-Resolution Infrared Spectra | The Journal of Physical Chemistry. Source: acs.org. URL:
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[6] Title: Synthesis and Photochemical Application of Hydrofluoroolefin (HFO) Based Fluoroalkyl Building Block | Organic Letters. Source: acs.org. URL:
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[4] Title: Fluoroacetate-Mediated Toxicity of Fluorinated Ethanes - Oxford Academic. Source: oup.com. URL:
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